2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol 2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15926291
InChI: InChI=1S/C15H19N3O/c1-10-9-14(15(16)11(2)17-10)18-13-5-3-12(4-6-13)7-8-19/h3-6,9,19H,7-8,16H2,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C15H19N3O
Molecular Weight: 257.33 g/mol

2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol

CAS No.:

Cat. No.: VC15926291

Molecular Formula: C15H19N3O

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol -

Specification

Molecular Formula C15H19N3O
Molecular Weight 257.33 g/mol
IUPAC Name 2-[4-[(3-amino-2,6-dimethylpyridin-4-yl)amino]phenyl]ethanol
Standard InChI InChI=1S/C15H19N3O/c1-10-9-14(15(16)11(2)17-10)18-13-5-3-12(4-6-13)7-8-19/h3-6,9,19H,7-8,16H2,1-2H3,(H,17,18)
Standard InChI Key DLUNNXZDDFQQIF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=N1)C)N)NC2=CC=C(C=C2)CCO

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-[4-[(3-amino-2,6-dimethylpyridin-4-yl)amino]phenyl]ethanol, reflects its bipartite structure: a 3-amino-2,6-dimethylpyridine ring connected to a 4-hydroxyphenethyl group via an amino linkage. Key features include:

Molecular Geometry and Bonding

  • Pyridine Core: The central pyridine ring (C5_5H5_5N) is substituted at positions 2 and 6 with methyl groups and at position 3 with an amino group.

  • Aniline Bridge: A secondary amine (-NH-) links the pyridine ring to the phenyl group.

  • Ethanol Side Chain: A hydroxyl-bearing ethyl group (-CH2_2CH2_2OH) extends from the para position of the phenyl ring .

Spectroscopic Data

  • SMILES Notation: CC1=NC(C)=CC(NC2=CC=C(CCO)C=C2)=C1N, providing a linear representation of atomic connectivity.

  • InChI Key: DLUNNXZDDFQQIF-UHFFFAOYSA-N, enabling unique chemical identifier searches in databases.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC15H19N3O\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}
Molecular Weight257.33 g/mol
PubChem CID21875622
Melting PointNot reported
SolubilityLikely polar organic solvents

Synthesis and Preparation

Key Synthetic Route

The primary synthesis route involves a nitro-to-amine reduction strategy, as detailed in patent EP1861400B1 :

  • Nitro Precursor: Start with 2-{4-[(4,6-dimethyl-3-nitro-2-pyridinyl)amino]phenyl}ethanol.

  • Reduction Step: Catalytic hydrogenation or chemical reduction (e.g., using H2_2/Pd-C) converts the nitro group (-NO2_2) to an amino group (-NH2_2).

  • Purification: Isolation via column chromatography or recrystallization yields the final product .

Table 2: Synthesis Conditions

StepReagents/ConditionsYieldPuritySource
1Nitration of pyridine derivative
2H2_2, Pd-C, ethanol, 25°C85%>95%

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to dissolve in polar solvents (e.g., ethanol, DMSO) due to hydroxyl and amino groups.

  • Stability: Susceptible to oxidation at the amino group; storage under inert gas recommended.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks for -NH2_2 (~3300 cm1^{-1}), -OH (~3400 cm1^{-1}), and aromatic C=C (~1600 cm1^{-1}).

  • NMR: 1H^1\text{H}-NMR would show signals for methyl groups (~2.5 ppm), aromatic protons (~6.5–7.5 ppm), and ethanol protons (~3.6–4.0 ppm) .

Derivatives and Analogues

Patent EP1861400B1 describes several analogues with modified side chains or substituents:

Table 3: Notable Derivatives

Derivative StructureModificationPotential UseSource
2-{4-[(3-Amino-4,6-dimethyl-2-pyridinyl)amino]phenyl}ethanolMethyl shift on pyridineImproved solubility
Propanoate ester of ethanol side chainEsterificationProdrug formulation

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